ML311

Description

Properties

IUPAC Name |

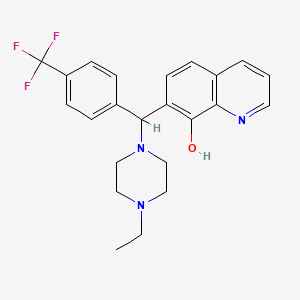

7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAPBLRRJSKIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of ML311 in Overcoming Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemoresistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms driving this resistance is the overexpression of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) protein family. Elevated Mcl-1 levels enable cancer cells to evade the cytotoxic effects of conventional chemotherapeutic agents, leading to treatment failure and disease progression. ML311 has been identified as a potent and selective small molecule inhibitor of the Mcl-1/Bim protein-protein interaction. By disrupting this critical survival signaling, this compound restores the apoptotic potential of cancer cells, thereby offering a promising strategy to overcome chemoresistance. This technical guide provides an in-depth overview of the role of this compound in sensitizing cancer cells to chemotherapy, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for preclinical evaluation.

Introduction: The Mcl-1 Axis in Chemoresistance

The intrinsic apoptotic pathway is a critical cellular process that eliminates damaged or malignant cells. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In many cancers, the balance is tipped towards survival through the overexpression of anti-apoptotic proteins like Mcl-1.[1][2] Mcl-1 sequesters pro-apoptotic proteins, such as Bim, preventing them from activating the downstream effectors of apoptosis, Bax and Bak.[2]

Overexpression of Mcl-1 has been implicated in resistance to a wide array of chemotherapeutic agents, including taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., cisplatin).[3] This makes Mcl-1 a highly attractive target for therapeutic intervention aimed at overcoming chemoresistance.

This compound: A Selective Mcl-1 Inhibitor

This compound is a small molecule compound identified through high-throughput screening as a potent and selective inhibitor of the Mcl-1/Bim protein-protein interaction.[2] By binding to the BH3-binding groove of Mcl-1, this compound competitively displaces Bim, liberating it to activate Bax and Bak, thereby initiating the apoptotic cascade.[2] This targeted mechanism of action makes this compound a promising agent for circumventing Mcl-1-mediated chemoresistance.

Quantitative Data on this compound Activity

While direct quantitative data on the synergistic effects of this compound with chemotherapeutic agents in resistant cell lines is limited in publicly available literature, the standalone potency of this compound has been established in various cancer cell lines that are dependent on Mcl-1 for survival.

Table 1: Single-Agent Activity of this compound in Mcl-1-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| MCL-1-1780 | - | 0.31 |

| NCI-H929 | Multiple Myeloma | 1.6 |

| DHL-6 | Diffuse Large B-cell Lymphoma | 3.3 |

Data sourced from Probe Reports from the NIH Molecular Libraries Program.[2]

The potent activity of this compound in these cell lines underscores its potential as an effective Mcl-1 inhibitor. The expectation is that at sub-lethal concentrations, this compound will be able to sensitize chemoresistant cells to standard-of-care agents like paclitaxel and cisplatin. This hypothesis is strongly supported by studies on other selective Mcl-1 inhibitors, which have demonstrated significant synergy with various chemotherapeutics.

Synergistic Potential of this compound in Overcoming Chemoresistance

The therapeutic strategy for utilizing this compound to overcome chemoresistance involves a combination therapy approach. By co-administering this compound with a conventional chemotherapeutic agent, it is anticipated that a synergistic cytotoxic effect can be achieved in drug-resistant cancer cells.

Overcoming Paclitaxel Resistance

Paclitaxel induces mitotic arrest and apoptosis in cancer cells. However, cancer cells overexpressing Mcl-1 can evade paclitaxel-induced cell death.[4] Inhibition of Mcl-1 by this compound is expected to restore sensitivity to paclitaxel.

Overcoming Cisplatin Resistance

Cisplatin is a DNA-damaging agent that triggers apoptosis. Resistance to cisplatin is often associated with the upregulation of anti-apoptotic proteins, including Mcl-1.[1] By inhibiting Mcl-1, this compound can lower the threshold for cisplatin-induced apoptosis. Downregulation of Mcl-1 has been shown to synergize with cisplatin to increase apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in overcoming chemoresistance.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound alone and in combination with chemotherapeutic agents.

Materials:

-

Chemoresistant cancer cell lines (e.g., paclitaxel-resistant OVCAR-3, cisplatin-resistant A549) and their parental sensitive counterparts.

-

This compound (in DMSO)

-

Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin in appropriate solvent)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.

-

Treat the cells with:

-

Vehicle control (e.g., DMSO)

-

This compound alone at various concentrations.

-

Chemotherapeutic agent alone at various concentrations.

-

A combination of this compound and the chemotherapeutic agent at various concentrations (either concurrently or sequentially).

-

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Synergy can be assessed using software like CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis following treatment.[2][5][6]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound, the chemotherapeutic agent, or the combination as described in the cell viability assay.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[7]

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizations

Signaling Pathway of Mcl-1 Mediated Chemoresistance and its Inhibition by this compound

Caption: Mcl-1 inhibition by this compound overcomes chemoresistance.

Experimental Workflow for Assessing Synergy

Caption: Workflow for evaluating this compound's chemosensitizing effects.

Conclusion

This compound, as a selective inhibitor of the anti-apoptotic protein Mcl-1, holds significant promise as a therapeutic agent to overcome chemoresistance in a variety of cancers. By disrupting the Mcl-1/Bim interaction, this compound can restore the intrinsic apoptotic pathway, thereby sensitizing cancer cells to the cytotoxic effects of conventional chemotherapies like paclitaxel and cisplatin. The preclinical data on this compound and related Mcl-1 inhibitors strongly support its further investigation in combination therapies. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the full potential of this compound in the fight against chemoresistant cancers.

References

- 1. Downregulation of Mcl-1 synergizes the apoptotic response to combined treatment with cisplatin and a novel fiber chimeric oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

Structural Basis for ML311 Selectivity for Mcl-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of ML311's selectivity for the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, making it a high-priority target for therapeutic intervention. This compound, a potent and selective small-molecule inhibitor of the Mcl-1/Bim interaction, serves as a valuable chemical probe for studying lymphoid tumorigenesis and for the development of novel anti-cancer agents.[1] This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental frameworks to elucidate the selective mechanism of this compound.

Introduction: The Role of Mcl-1 in Apoptosis and Cancer

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1/A1). In healthy cells, a delicate balance between these opposing factions dictates cell fate. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like Mcl-1.[1] Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. The development of small molecules that selectively inhibit Mcl-1 is a promising therapeutic strategy to restore the natural apoptotic process in cancer cells.

The Bcl-2 Family Signaling Pathway

The intrinsic apoptosis pathway is initiated by various cellular stresses, leading to the activation of BH3-only proteins. These proteins then interact with and neutralize the anti-apoptotic Bcl-2 family members, liberating the effector proteins Bax and Bak. Activated Bax and Bak oligomerize in the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers a caspase cascade that culminates in programmed cell death. Mcl-1 primarily functions by binding to and sequestering the BH3 domains of pro-apoptotic proteins, thereby preventing the activation of Bax and Bak.

Quantitative Analysis of this compound Selectivity

This compound was identified through ultra-high throughput screening (uHTS) as a potent inhibitor of the Mcl-1/Bim protein-protein interaction.[1] Its selectivity is a key attribute, as off-target inhibition of other Bcl-2 family members can lead to undesirable side effects. For instance, inhibition of Bcl-xL is associated with thrombocytopenia. The following tables summarize the available quantitative data on the binding affinity and cellular activity of this compound.

Table 1: Biochemical Binding Affinity of this compound for Bcl-2 Family Proteins

| Target Protein | Assay Type | This compound IC₅₀ (µM) | This compound Kᵢ (µM) | Reference |

| Mcl-1 | FP | 0.29 | - | --INVALID-LINK-- |

| Bcl-xL | FP | >30 | - | --INVALID-LINK-- |

| Bcl-2 | FP | Not Reported | - | |

| Bcl-w | FP | Not Reported | - | |

| Bfl-1/A1 | FP | Not Reported | - |

Note: A comprehensive profile of this compound's Kᵢ values against all major anti-apoptotic Bcl-2 family members is not currently available in the public domain.

Table 2: Cellular Activity of this compound

| Cell Line | Description | This compound EC₅₀ (µM) | Reference |

| Mcl-1-1780 | Mcl-1 dependent mouse leukemia | 0.3 | --INVALID-LINK-- |

| NCI-H929 | Mcl-1 dependent multiple myeloma | Not Reported | |

| DHL-6 | Bax/Bak functional | Not Reported | |

| DHL-10 | Bax/Bak deficient | Not Reported |

Structural Basis of Mcl-1 Selectivity

While a co-crystal structure of this compound bound to Mcl-1 is not publicly available, analysis of Mcl-1 in complex with other inhibitors provides valuable insights into the structural features that govern selective binding. The BH3-binding groove of Mcl-1, where pro-apoptotic proteins and inhibitors like this compound bind, possesses distinct characteristics compared to other Bcl-2 family members.

Key structural differences in the BH3 binding groove contribute to inhibitor selectivity. For instance, the P2 hydrophobic pocket of Mcl-1 is wider and more accommodating than that of Bcl-2 or Bcl-xL. Furthermore, specific amino acid residues within and flanking the groove differ between family members, offering opportunities for the rational design of selective inhibitors. For example, the region around the P3 and P4 pockets of Mcl-1 presents a unique electrostatic and steric environment. It is hypothesized that this compound's specific chemical scaffold allows it to form favorable interactions with the unique topology and residue composition of the Mcl-1 binding groove, while sterically or electrostatically clashing with the grooves of other Bcl-2 family proteins.

Experimental Protocols

The characterization of this compound and the determination of its selectivity relied on a series of key biochemical and cell-based assays. Below are detailed methodologies for these critical experiments.

Fluorescence Polarization (FP) Assay for Mcl-1 Inhibition

This biochemical assay is a widely used method to monitor the disruption of protein-protein interactions in a high-throughput format.

Principle: A small fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., Bim) is used as a probe. When this probe is unbound and tumbles freely in solution, it rapidly depolarizes plane-polarized excitation light, resulting in a low fluorescence polarization signal. Upon binding to the much larger Mcl-1 protein, the rotational motion of the probe is significantly slowed, leading to a higher polarization signal. An inhibitor that binds to the BH3 groove of Mcl-1 will compete with the fluorescent probe, causing a decrease in the polarization signal.

Protocol:

-

Reagents:

-

GST-Mcl-1 fusion protein

-

FITC-labeled Bim-BH3 peptide (FITC-BH3-Bim)

-

Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 20% glycerol)

-

This compound or other test compounds serially diluted in DMSO.

-

-

Procedure:

-

Add GST-Mcl-1 fusion protein and FITC-BH3-Bim peptide to the wells of a 384-well, low-volume, black plate.

-

Add test compounds at various concentrations.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC.

-

-

Data Analysis:

-

The degree of inhibition is calculated by comparing the polarization values in the presence of the test compound to the high (Mcl-1 + probe) and low (probe only) controls.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Viability Assays

Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to a functional effect in a cellular context.

Principle: Various methods can be employed to assess cell viability, such as measuring metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content (e.g., CellTiter-Glo). A decrease in the signal from these assays in the presence of an inhibitor indicates a reduction in cell viability, likely due to the induction of apoptosis.

Protocol (General):

-

Cell Culture:

-

Culture Mcl-1 dependent and non-dependent cancer cell lines in appropriate media and conditions.

-

-

Procedure:

-

Seed cells into 96-well or 384-well plates at a predetermined density.

-

Allow cells to adhere and resume growth overnight.

-

Treat cells with a serial dilution of this compound or other test compounds.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

-

Incubate as required for signal development.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control cells.

-

Determine the EC₅₀ value by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting to a dose-response curve.

-

Workflow and Logical Relationships

The discovery and characterization of a selective Mcl-1 inhibitor like this compound follows a logical progression of experiments designed to identify potent compounds and then assess their specificity and mechanism of action.

Inhibitor Discovery and Validation Workflow

Conclusion

This compound is a potent and selective small-molecule inhibitor of Mcl-1 that serves as a critical tool for dissecting the role of Mcl-1 in cancer biology. While a definitive co-crystal structure of this compound with Mcl-1 remains to be determined, the available biochemical and cellular data strongly support its mechanism of action as a disruptor of the Mcl-1/Bim interaction. The selectivity of this compound for Mcl-1 over other Bcl-2 family members, such as Bcl-xL, is a key feature that underscores its utility as a chemical probe and as a starting point for the development of Mcl-1 targeted therapeutics. Further structural and structure-activity relationship studies will be invaluable in refining our understanding of the precise molecular interactions that govern its selectivity and in guiding the design of next-generation Mcl-1 inhibitors with improved pharmacological properties.

References

ML311: A Comprehensive Technical Guide to a Potent and Selective Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ML311, a potent and selective small-molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. This document details the quantitative data associated with this compound's activity, the experimental protocols for its characterization, and the key signaling pathways it modulates.

Discovery and Development

This compound was identified through an ultra-high throughput screening (uHTS) campaign designed to discover inhibitors of the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim.[1] The initial screening of a large compound library was followed by a hit optimization strategy to yield this compound (also known as EU-5346) as a designated chemical probe.[1] The development process aimed to identify a potent and selective tool for studying lymphoid tumorigenesis and for exploring therapeutic strategies to overcome apoptosis resistance in cancer.[1]

The discovery and development workflow for this compound involved a multi-step process, beginning with a primary biochemical screen to identify inhibitors of the Mcl-1/Bim interaction. Hits from the primary screen were then subjected to a counterscreen to assess selectivity against the related anti-apoptotic protein Bcl-xL. Promising candidates were further evaluated in cell-based assays to confirm their on-target activity and assess their cytotoxic effects in Mcl-1-dependent cancer cell lines.

Caption: A flowchart illustrating the discovery and development workflow of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (µM) | Selectivity (over Bcl-xL) | Reference |

| Mcl-1 | Fluorescence Polarization | 0.31 | >100-fold | [2] |

| Bcl-xL | Fluorescence Polarization | >30 | - | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Description | EC50 (µM) | Reference |

| Mcl-1/1780 | Mcl-1 dependent | 0.3 | [2] |

| DHL-6 | Mcl-1 primed | 3.3 | [2] |

| NCI-H929 | Multiple Myeloma | 1.6 | [2] |

| Bcl2-1863 | Bcl-2 dependent | 1.1 | [2] |

| DHL-10 | Bax/Bak deficient | >25 | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of the Mcl-1 protein. This binding competitively inhibits the interaction between Mcl-1 and the pro-apoptotic BH3-only protein Bim.[1] Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins that sequesters pro-apoptotic proteins like Bim and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

By disrupting the Mcl-1/Bim interaction, this compound liberates Bim, which can then activate the pro-apoptotic effector proteins Bax and Bak. This leads to MOMP, the release of cytochrome c from the mitochondria into the cytosol, and the activation of the intrinsic apoptotic pathway, culminating in caspase-mediated cell death.

References

Mcl-1-Bim Interaction as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2-like protein 11 (Bim) interaction as a critical therapeutic target in oncology. Mcl-1, an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1][2] Its primary mechanism of action involves sequestering pro-apoptotic proteins, most notably the BH3-only protein Bim, thereby preventing the initiation of the intrinsic apoptotic cascade.[3][4] Disrupting this interaction with targeted therapies, such as BH3 mimetics, represents a promising strategy to induce apoptosis in cancer cells.[1][5] This guide details the molecular basis of the Mcl-1-Bim interaction, presents key quantitative data, provides detailed experimental protocols for studying this interaction, and outlines the logical framework for its therapeutic targeting.

The Mcl-1-Bim Signaling Pathway in Apoptosis

Under normal physiological conditions, a delicate balance between pro-survival and pro-apoptotic Bcl-2 family members dictates cell fate. Pro-survival proteins like Mcl-1 bind to and inhibit the function of pro-apoptotic "BH3-only" proteins such as Bim.[3][4] Upon receiving apoptotic stimuli (e.g., DNA damage, growth factor withdrawal), the expression and/or activity of BH3-only proteins increases. These proteins then bind to a hydrophobic groove on the surface of anti-apoptotic proteins like Mcl-1, displacing pro-apoptotic effector proteins like Bak and Bax.[6] Freed from inhibition, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[5] In many cancers, overexpression of Mcl-1 sequesters a large pool of Bim, effectively blocking this pathway and promoting cell survival.[1][7]

References

- 1. mdpi.com [mdpi.com]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. nicoyalife.com [nicoyalife.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Caspase-dependent Mcl-1 cleavage and effect of Mcl-1 phosphorylation in ABT-737-induced apoptosis in human acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Mcl-1 in Cancer Survival

An In-depth Technical Guide to Understanding Mcl-1 Dependency in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1][2] Initially identified as a gene induced during the differentiation of myeloid leukemia cells, its primary function is now understood as a crucial regulator of programmed cell death, or apoptosis.[1] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX, preventing them from forming pores in the mitochondrial outer membrane.[1][3] This action is critical for maintaining mitochondrial integrity and preventing the release of cytochrome c, a key step in the intrinsic apoptotic cascade.

In numerous cancers, including hematologic malignancies and solid tumors, Mcl-1 is frequently overexpressed or amplified.[4][5][6] This upregulation is a key mechanism through which cancer cells evade apoptosis, contributing to tumor development, progression, and resistance to a wide array of conventional chemotherapies and targeted agents.[4][7][8] Consequently, many cancer cells become "dependent" on Mcl-1 for their survival, making it a high-priority therapeutic target.[6][9] This guide provides a technical overview of the mechanisms governing Mcl-1 dependency, experimental protocols to assess it, and current therapeutic strategies.

Core Signaling and Regulatory Pathways

The expression and activity of Mcl-1 are tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—making its regulation a complex hub for survival signaling.

-

Transcriptional Control: Various oncogenic signaling pathways converge to increase MCL1 gene transcription. This provides a sustained pro-survival signal that is essential for many tumor types.

-

Post-Translational Modification: Mcl-1 has a notoriously short half-life, a characteristic governed by the ubiquitin-proteasome system.[7] Its stability is dynamically regulated by a balance between E3 ubiquitin ligases (e.g., MULE, FBW7) that target it for degradation and deubiquitinases (DUBs) like USP9X that remove ubiquitin tags to stabilize the protein.[7][8][10] Phosphorylation events, often mediated by pathways like MEK/ERK, can also enhance Mcl-1 stability.[10]

Data Presentation: Mcl-1 Dependency and Inhibitor Efficacy

The dependency on Mcl-1 varies across different cancer types. This dependency can be quantified by observing the effects of Mcl-1 inhibition or knockdown.

Table 1: Mcl-1 Dependency in Breast Cancer Cell Lines

| Cell Line | Mcl-1 Dependency | Sensitivity to A-1210477 (Mcl-1i) | Notes |

|---|---|---|---|

| SKBR3 | Dependent | Sensitive | Apoptosis following Mcl-1 inhibition requires BAK, not BAX.[11] |

| MDA-MB-468 | Dependent | Sensitive | - |

| BT-549 | Dependent | Sensitive | - |

| T47D | Non-dependent | Resistant | - |

| MCF7 | Non-dependent | Resistant | Relies on other Bcl-2 family members for survival. |

Data synthesized from studies on breast cancer cell lines where dependency was assessed via siRNA knockdown.[11]

Table 2: Preclinical Efficacy of Selective Mcl-1 Inhibitors

| Compound | Cancer Type | Cell Line(s) | In Vitro Potency (EC50/IC50) | In Vivo Activity |

|---|---|---|---|---|

| S63845 | Multiple Myeloma (MM), AML | MOLM-13, MV4-11 | < 100 nM | Tumor regression in xenograft models.[4] |

| AZD5991 | MM, AML | H929, MOLM-13 | Nanomolar potency | Regressions in AML xenograft models.[12] |

| AMG-176 | MM, AML | MM.1S, MOLP-8 | < 10 nM | Active in mouse xenograft models.[4] |

| A-1210477 | Breast Cancer | SKBR3, MDA-MB-468 | ~1-5 µM | Tool compound with noted in vitro efficacy.[3] |

This table summarizes data from multiple preclinical studies. Potency values are approximate ranges.[3][4][12]

Table 3: Select Mcl-1 Inhibitors in Clinical Trials

| Compound (Sponsor) | Phase | Indications | Clinical Trial Identifier |

|---|---|---|---|

| S64315 (Servier) | Phase I | AML, MDS, MM | NCT02992483 |

| AMG-176 (Amgen) | Phase I | MM, AML | NCT02675452 |

| AMG-397 (Amgen) | Terminated | Hematologic Malignancies | NCT03465540 |

| AZD5991 (AstraZeneca) | Phase I | Hematologic Malignancies | NCT03218683 |

| PRT1419 (Portage Biotech) | Phase I/II | B-cell Malignancies | NCT04543305 |

Information compiled from clinical trial registries and review articles.[4][9][12] The status of trials is subject to change.

Experimental Protocols for Assessing Mcl-1 Dependency

Determining a cancer cell's reliance on Mcl-1 is crucial for predicting its sensitivity to targeted inhibitors. The following are core experimental methodologies used in the field.

BH3 Profiling

BH3 profiling is a functional assay that measures a cell's "apoptotic priming" by assessing the sensitivity of its mitochondria to a panel of BH3-domain peptides.[13][14] It can reveal which specific anti-apoptotic Bcl-2 family member (e.g., Bcl-2, Bcl-xL, or Mcl-1) is critical for keeping the cell alive.[15]

Detailed Methodology:

-

Cell Preparation: Harvest 1-2 million cells per condition. Wash with a buffer like MEB (Mannitol Extraction Buffer).

-

Permeabilization: Resuspend cells in MEB containing a mild detergent such as digitonin. This selectively permeabilizes the plasma membrane while leaving mitochondrial membranes intact.

-

Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate. Add varying concentrations of specific BH3 peptides.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow peptides to interact with Bcl-2 family proteins at the mitochondria.

-

Detection of MOMP: Assess mitochondrial integrity. A common method is to fix the cells, permeabilize all membranes with a stronger detergent (e.g., Triton X-100), and then perform intracellular staining for Cytochrome c. Loss of mitochondrial Cytochrome c is detected by flow cytometry.

-

Data Analysis: Quantify the percentage of cells that have lost Cytochrome c for each peptide treatment. High sensitivity to the MS1 or NOXA peptide indicates strong Mcl-1 dependency.[16]

siRNA/shRNA-Mediated Knockdown

Gene silencing using small interfering RNA (siRNA) or short hairpin RNA (shRNA) is a direct method to assess the consequences of Mcl-1 depletion. A significant increase in apoptosis or reduction in cell viability following Mcl-1 knockdown confirms dependency.[18][19]

Detailed Methodology:

-

Reagent Selection:

-

siRNA: Use a pool of 3-4 validated siRNAs targeting different regions of the MCL1 mRNA to minimize off-target effects. Include a non-targeting (scrambled) siRNA as a negative control.[20][21]

-

shRNA: For stable knockdown, use a lentiviral or retroviral vector system expressing an shRNA targeting MCL1.

-

-

Transfection/Transduction:

-

Incubation: Culture cells for 24-72 hours post-transfection. The optimal time point depends on the cell type and the natural turnover rate of the Mcl-1 protein.[19][21]

-

Validation of Knockdown: Harvest a subset of cells to confirm Mcl-1 depletion.

-

Phenotypic Analysis:

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. In this context, it is used to verify that Mcl-1 is actively sequestering pro-apoptotic proteins like BAK, BIM, or NOXA. A successful Co-IP experiment can confirm the functional state of Mcl-1 within the cell.

Detailed Methodology:

-

Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[23]

-

Pre-clearing (Optional but Recommended): Incubate the cell lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding of proteins to the beads.[24] Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

-

Immunoprecipitation:

-

Add a primary antibody specific for Mcl-1 (the "bait" protein) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to Mcl-1.

-

-

Capture of Immune Complex: Add Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C to capture the antibody-Mcl-1 complex.[23]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer. This step is critical to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling them in SDS-PAGE loading buffer.

-

Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against the expected interacting partners (e.g., BAK, BIM, PUMA, NOXA) to see if they were "pulled down" with Mcl-1.

Therapeutic Targeting and Mechanisms of Resistance

The validation of Mcl-1 as a critical cancer dependency has spurred the development of BH3 mimetic drugs that directly inhibit its function.

These inhibitors, such as S63845 and AMG-176, are designed to fit into the BH3-binding groove of Mcl-1, preventing it from binding to pro-apoptotic proteins.[4] This frees BAK and BAX to trigger MOMP and apoptosis. While promising, resistance can emerge through several mechanisms:

-

Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Mcl-1 inhibition by increasing their reliance on Bcl-2 or Bcl-xL.[4]

-

Mutations in the MCL1 gene: Alterations in the BH3-binding groove can prevent the inhibitor from binding effectively.

-

Increased Mcl-1 Protein Stability: Paradoxically, some Mcl-1 inhibitors have been shown to induce a feedback loop that increases the stability of the Mcl-1 protein itself, potentially dampening the therapeutic effect.[10][25][26] This can occur through disruption of Mcl-1's interaction with E3 ligases or through activation of pro-survival signaling like the MEK/ERK pathway.[10][25]

Conclusion and Future Directions

Mcl-1 dependency is a key vulnerability in a wide range of cancers. The ability to accurately identify this dependency using functional assays like BH3 profiling is paramount for patient stratification and the successful clinical application of Mcl-1 inhibitors. Current research is focused on developing more potent and selective inhibitors, overcoming resistance mechanisms through combination therapies (e.g., co-targeting Mcl-1 and Bcl-2), and mitigating potential on-target toxicities, such as cardiotoxicity, which has been a concern in some clinical trials.[4] As our understanding of the complex regulation and multifaceted roles of Mcl-1 continues to grow, so too will our ability to effectively target this critical cancer dependency.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toward Targeting Antiapoptotic MCL-1 for Cancer Therapy | Annual Reviews [annualreviews.org]

- 6. captortherapeutics.com [captortherapeutics.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. BH3-profiling identifies heterogeneous dependency on Bcl-2 family members in Multiple Myeloma and predicts sensitivity to BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Designed BH3 peptides with high affinity and specificity for targeting Mcl-1 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic Effects of Myeloid Cell Leukemia-1 siRNA on Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of siRNA-mediated silencing of myeloid cell leukelia-1 on the biological behaviors and drug resistance of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SiRNA knockdown of c-FLIP and Mcl-1 [bio-protocol.org]

- 21. brieflands.com [brieflands.com]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Preclinical Evaluation of ML311 in Hematological Malignancies: A Technical Guide

A Comprehensive In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many hematological malignancies. Its overexpression is a known mechanism of resistance to traditional chemotherapies and even to other Bcl-2 family inhibitors like venetoclax. ML311 (also known as EU-5346) is a small molecule inhibitor identified through high-throughput screening that selectively disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim.[1] This disruption reactivates the apoptotic pathway, leading to selective cell death in Mcl-1-dependent cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, detailing its mechanism of action, in vitro efficacy, and the requisite experimental protocols for its assessment in hematological malignancies.

Mechanism of Action of this compound

This compound functions by competitively binding to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic "BH3-only" proteins like Bim. This prevents Mcl-1 from sequestering Bim, allowing Bim to activate the pro-apoptotic proteins Bak and Bax. The subsequent oligomerization of Bak and Bax in the mitochondrial outer membrane leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and programmed cell death.

Quantitative Data on In Vitro Efficacy

This compound has demonstrated potent and selective activity against various cancer cell lines, including those derived from hematological malignancies. The following tables summarize the reported efficacy data.

Table 1: Biochemical Assay Data for this compound

| Assay Type | Target | IC50 | Selectivity |

| Fluorescence Polarization | Mcl-1/Bim | 1.3 µM | >100-fold vs. Bcl-xL |

Table 2: Cell-Based Assay Data for this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Assay Type | EC50 / GI50 |

| MCL-1-1780 | - | Cell Viability | 0.31 µM |

| DHL-6 | Diffuse Large B-cell Lymphoma | Cell Viability | 3.3 µM |

| NCI-H929 | Multiple Myeloma | Cell Viability | 1.6 µM |

| Bcl2-1863 | Leukemia | Cell Viability | 1.1 µM |

| DHL-10 | Diffuse Large B-cell Lymphoma | Cytotoxicity | > 25 µM (inactive) |

Data sourced from the NCBI this compound probe report.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate preclinical assessment of this compound. Below are protocols for key experiments.

Fluorescence Polarization (FP) Assay for Mcl-1/Bim Interaction

This biochemical assay quantifies the ability of this compound to disrupt the interaction between Mcl-1 and a fluorescently labeled Bim BH3 peptide.

Protocol:

-

Reagents: Purified recombinant Mcl-1 protein, fluorescently labeled Bim BH3 peptide (e.g., TAMRA-Bim), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4), this compound dilutions.

-

Procedure:

-

Add assay buffer, Mcl-1 protein, and varying concentrations of this compound to wells of a black, low-volume 384-well plate.

-

Incubate for 20-30 minutes at room temperature to allow for compound binding to Mcl-1.

-

Add the fluorescently labeled Bim BH3 peptide to all wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 530 nm excitation, 590 nm emission for TAMRA).

-

-

Data Analysis: The decrease in polarization, indicating displacement of the labeled peptide, is plotted against the this compound concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Protocol:

-

Cell Plating: Seed hematological malignancy cell lines in 96-well white, clear-bottom plates at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for a specified period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the data to vehicle-treated controls and plot against this compound concentration to calculate the EC50 or GI50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Treatment: Plate and treat cells with this compound as described for the cell viability assay for a shorter duration (e.g., 24-48 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 reagent (equal volume to the cell culture medium) to each well.

-

Mix by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure luminescence with a plate reader.

-

-

Data Analysis: An increase in luminescence corresponds to an increase in caspase activity and apoptosis.

Western Blotting for Bcl-2 Family Proteins

This technique is used to assess the levels of key proteins in the apoptotic pathway (e.g., Mcl-1, Bim, cleaved PARP) following treatment with this compound.

Protocol:

-

Protein Extraction: Treat cells with this compound for a desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against target proteins (e.g., Mcl-1, Bim, cleaved PARP, GAPDH as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Preclinical Evaluation Workflow

While specific in vivo data for this compound is not yet widely published, a standard preclinical evaluation in hematological malignancy models would follow the workflow below. Humanized Mcl-1 mouse models are recommended due to the differential affinity of some Mcl-1 inhibitors between human and murine protein.

Conclusion

This compound is a promising selective inhibitor of Mcl-1 with demonstrated in vitro efficacy in hematological malignancy cell lines.[1] Its mechanism of action, directly targeting a key survival protein, makes it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols and workflows detailed in this guide provide a robust framework for its continued preclinical evaluation. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling, biomarker discovery, and assessment in a broader range of hematological malignancy subtypes to fully elucidate its therapeutic potential.

References

The Role of ML311 in Elucidating Lymphoid Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML311 (also known as EU-5346) is a potent and selective small molecule inhibitor of the Mcl-1/Bim protein-protein interaction, developed as a chemical probe to investigate the mechanisms of apoptosis resistance in cancer. This technical guide provides an in-depth overview of this compound's role in the study of lymphoid tumorigenesis, a class of malignancies often characterized by the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1). We will detail its mechanism of action, summarize its efficacy in relevant cancer cell lines, provide comprehensive experimental protocols for its use, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology and drug development seeking to utilize this compound as a tool to explore and overcome apoptosis evasion in lymphoid and other cancers.

Introduction to this compound and Lymphoid Tumorigenesis

Lymphoid malignancies, such as multiple myeloma and chronic lymphoblastic leukemia, are frequently characterized by the overexpression of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] One such protein, Mcl-1, is a key survival factor for many hematopoietic cells and is often amplified or overexpressed in cancer, contributing to tumor initiation, progression, and resistance to conventional therapies.[1] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic "BH3-only" proteins like Bim, thereby preventing the activation of the mitochondrial apoptosis pathway.

This compound is a novel small molecule designed to specifically disrupt the interaction between Mcl-1 and Bim.[1] By binding to the BH3-binding groove of Mcl-1, this compound liberates Bim, allowing it to activate pro-apoptotic effector proteins and trigger programmed cell death. This makes this compound a valuable tool for studying the consequences of Mcl-1 inhibition in cancer cells and for validating Mcl-1 as a therapeutic target.

Mechanism of Action of this compound

This compound functions as a BH3 mimetic, specifically targeting the interaction between the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein Bim. The core of its mechanism is the competitive inhibition of the Mcl-1/Bim protein-protein interaction.

Disruption of the Mcl-1/Bim Complex

Mcl-1 sequesters Bim, preventing it from activating the pro-apoptotic proteins Bax and Bak. This compound binds to the hydrophobic groove on Mcl-1 that normally accommodates the BH3 domain of Bim. This competitive binding displaces Bim from Mcl-1, leading to the release of active Bim.

Induction of Apoptosis

Once liberated, Bim is free to directly activate Bax and Bak, leading to their oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and the subsequent activation of the caspase cascade, ultimately executing apoptosis.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been evaluated across a range of cancer cell lines, including those of lymphoid origin. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| MCL-1-1780 | - | EC50 | 0.31 | [2] |

| NCI-H929 | Multiple Myeloma | EC50 | 1.6 | [2] |

| DHL-6 | B-cell Lymphoma | EC50 | 3.3 | [2] |

| Bcl2-1863 | Leukemia | EC50 | 1.1 | [2] |

Table 2: NCI-60 Panel Growth Inhibition Data for this compound

This compound demonstrated potent growth inhibitory effects against a panel of 60 human cancer cell lines (NCI-60). The data is presented as the concentration at which 50% of cell growth is inhibited (GI50).

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| RPMI-8226 | Leukemia | <0.9 | [2] |

| SR | Leukemia | <0.9 | [2] |

| NCI-H322M | Non-Small Cell Lung | <0.9 | [2] |

| NCI-H522 | Non-Small Cell Lung | <0.9 | [2] |

| HCC-2998 | Colon | <0.9 | [2] |

| KM12 | Colon | <0.9 | [2] |

| SF-295 | CNS | <0.9 | [2] |

| U251 | CNS | <0.9 | [2] |

| PC-3 | Prostate | <0.9 | [2] |

| 14 additional cell lines | Various | <2.0 | [2] |

Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound in experimental settings.

Synthesis of this compound (EU-5346)

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, the primary publication identifies it as a small molecule discovered through ultra-high throughput screening and subsequent hit optimization. The synthesis would likely involve standard organic chemistry techniques. For research purposes, this compound is commercially available from various chemical suppliers.

Mcl-1/Bim Binding Assay (AlphaLISA)

This assay is used to quantify the ability of this compound to disrupt the interaction between Mcl-1 and a biotinylated Bim peptide.

Materials:

-

Recombinant His-tagged Mcl-1 protein

-

Biotinylated Bim BH3 peptide

-

AlphaLISA anti-6xHis Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20)

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add His-tagged Mcl-1, biotinylated Bim peptide, and the this compound dilution.

-

Incubate at room temperature for 1 hour.

-

Add a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaLISA-compatible plate reader.

Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.

Materials:

-

Lymphoid or other cancer cell lines

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

NCI-60 Cell Line Screening

The National Cancer Institute's 60 human tumor cell line screen is a standardized method to assess the anti-cancer activity of compounds.

General Protocol Outline:

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Incubation: Plates are incubated for 24 hours prior to drug addition.

-

Drug Addition: this compound is added at various concentrations (typically a 5-log dilution series).

-

Incubation: Plates are incubated with the compound for 48 hours.

-

Staining: The assay is terminated by fixing the cells and staining with sulforhodamine B (SRB), a protein-binding dye.

-

Measurement: The absorbance is read on an automated plate reader.

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated.

Caspase Activity Assay

This assay measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis induction.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Lysis buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

-

96-well plates

-

Fluorometer

Procedure:

-

Treat cells with this compound for a specified time to induce apoptosis.

-

Lyse the cells according to the kit manufacturer's protocol.

-

Add the caspase substrate to the cell lysate.

-

Incubate to allow for cleavage of the substrate by active caspases.

-

Measure the fluorescence or luminescence, which is proportional to caspase activity.

Conclusion

This compound is a critical tool for investigating the role of Mcl-1 in lymphoid tumorigenesis and other cancers. Its high potency and selectivity for the Mcl-1/Bim interaction allow for precise dissection of this key anti-apoptotic pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to understand and ultimately overcome resistance to apoptosis in cancer. Further studies with this compound in preclinical models of lymphoid malignancies are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for ML311 Fluorescence Polarization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML311 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy. This compound disrupts the protein-protein interaction (PPI) between Mcl-1 and the pro-apoptotic protein Bim (Bcl-2-like protein 11), thereby promoting apoptosis in Mcl-1-dependent cancer cells.

Fluorescence Polarization (FP) is a robust, homogeneous, and quantitative in-solution technique ideal for studying molecular interactions in a high-throughput format. This method is particularly well-suited for monitoring the inhibition of PPIs by small molecules. The FP assay for this compound relies on the principle that a small fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in a low polarization value. When this tracer binds to a larger protein, its tumbling is restricted, leading to a higher polarization value. A small molecule inhibitor that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in the polarization signal.

These application notes provide a detailed protocol for a fluorescence polarization assay to determine the inhibitory activity of this compound on the Mcl-1/Bim interaction.

Signaling Pathway and Assay Principle

The intrinsic apoptotic pathway is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Mcl-1 sequesters the BH3 domain of pro-apoptotic proteins like Bim, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation. This compound acts as a BH3 mimetic, binding to the hydrophobic groove of Mcl-1 and displacing Bim, thus freeing Bim to activate the apoptotic cascade.

The FP assay quantitatively measures the ability of this compound to disrupt the Mcl-1/Bim complex. A peptide derived from the BH3 domain of Bim and labeled with a fluorophore (e.g., FITC) is used as the tracer.

Mechanism of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound fluorescence polarization assay.

Table 1: Reagents and Assay Conditions

| Parameter | Value | Reference |

| Target Protein | Recombinant Human GST-Mcl-1 | [1] |

| Fluorescent Tracer | FITC-Bim-BH3 (23-residue peptide) | [2] |

| Tracer Sequence | Ac-DMRPEIWIAQELRRIGDEFNA-NH2 | Derived from Human Bim (residues 83-105) |

| Assay Buffer | 20 mM NaPO4, 50 mM NaCl, 1 mM EDTA, 0.001% Triton X-100, 5% DMSO, pH 7.8 | [2] |

| GST-Mcl-1 Concentration | 50 nM | [2] |

| FITC-Bim-BH3 Concentration | 10 nM | [2] |

| Incubation Time | Overnight | [2] |

| Incubation Temperature | 37 °C | [2] |

| Plate Format | Black, 384-well, non-binding surface | General recommendation |

| Excitation Wavelength | 485 nm | [1] |

| Emission Wavelength | 525 nm | [1] |

Table 2: this compound Activity Data

| Parameter | Value | Notes | Reference |

| IC50 | 0.31 µM | In Mcl-1/Bim FP assay | [3] |

| Ki | ~0.29 µM | Calculated using the Nikolovska-Coleska equation | - |

| Selectivity | ~5-fold vs. Obatoclax in Mcl-1 FP assay | This compound is more potent | [3] |

| Selectivity | >60-fold vs. Bcl-2 (for a related compound) | Demonstrates target selectivity | [3] |

Note on Ki Calculation: The inhibitory constant (Ki) was estimated from the IC50 value using the Nikolovska-Coleska equation, which is more appropriate for FP assays than the Cheng-Prusoff equation. The calculation assumes a Kd of ~2 nM for the FITC-Bim-BH3 peptide binding to Mcl-1.

Experimental Protocols

Materials and Reagents

-

Recombinant Human GST-Mcl-1 protein

-

FITC-labeled Bim BH3 peptide (FITC-Bim-BH3)

-

This compound compound

-

Assay Buffer: 20 mM Sodium Phosphate (NaPO4), 50 mM Sodium Chloride (NaCl), 1 mM EDTA, 0.001% (v/v) Triton X-100, 5% (v/v) DMSO, pH 7.8

-

DMSO (Dimethyl sulfoxide), molecular biology grade

-

Black, opaque, non-binding 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram

Fluorescence polarization assay workflow.

Detailed Protocol for IC50 Determination of this compound

-

Preparation of Reagents:

-

Prepare the Assay Buffer as described in Table 1.

-

Prepare a stock solution of recombinant GST-Mcl-1 protein in Assay Buffer.

-

Prepare a stock solution of FITC-Bim-BH3 peptide in Assay Buffer. Protect from light.

-

Prepare a stock solution of this compound in 100% DMSO.

-

-

Serial Dilution of this compound:

-

Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

-

-

Assay Plate Preparation:

-

To the wells of a 384-well plate, add the appropriate volume of the diluted this compound solutions.

-

Include control wells:

-

Negative Control (No Inhibition): Wells with DMSO only (to determine the high polarization signal).

-

Positive Control (100% Inhibition): Wells with a high concentration of a known Mcl-1 inhibitor or unlabeled Bim-BH3 peptide.

-

Tracer Only Control: Wells with Assay Buffer only (to determine the low polarization signal).

-

-

Add the GST-Mcl-1 protein solution to all wells except the "Tracer Only" controls, to a final concentration of 50 nM.[2]

-

-

Incubation with Inhibitor:

-

Seal the plate and incubate overnight at 37°C to allow this compound to bind to Mcl-1.[2]

-

-

Addition of Fluorescent Tracer:

-

Add the FITC-Bim-BH3 peptide solution to all wells to a final concentration of 10 nM.[2]

-

-

Final Incubation:

-

Seal the plate, protect from light, and incubate for 3 hours at room temperature (25°C) to allow the binding to reach equilibrium.[2]

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization on a plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[1] The output is typically in millipolarization (mP) units.

-

-

Data Analysis:

-

Subtract the background fluorescence from the tracer-only wells.

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This fluorescence polarization assay provides a reliable and high-throughput method for characterizing the inhibitory activity of this compound against the Mcl-1/Bim protein-protein interaction. The detailed protocol and quantitative data presented herein should enable researchers to successfully implement this assay for their drug discovery and development efforts targeting Mcl-1. Careful attention to reagent concentrations, incubation times, and appropriate controls is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for In Vivo Studies Using ML311 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML311 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the Bcl-2 family of proteins that regulates apoptosis, and its overexpression is a common mechanism of resistance to chemotherapy in various cancers.[1] By disrupting the interaction between Mcl-1 and the pro-apoptotic protein Bim, this compound induces apoptosis in cancer cells that are dependent on Mcl-1 for survival.[1] This makes this compound a promising therapeutic candidate for a range of malignancies.

While extensive in vitro data on this compound is available, detailed in vivo studies in mouse xenograft models are not widely published in the public domain. These application notes and protocols provide a comprehensive guide for researchers planning to investigate the anti-tumor efficacy of this compound in a preclinical setting. The following sections outline a generalized experimental design, detailed protocols, and expected data outcomes based on the known mechanism of action of this compound and standard xenograft methodologies.

Application Notes

Hypothetical Experimental Design

This section outlines a potential study to evaluate the in vivo efficacy of this compound in a human tumor xenograft model.

-

Objective: To determine the anti-tumor activity of this compound as a single agent in a subcutaneous mouse xenograft model of human cancer.

-

Cell Line Selection: Based on NCI60 screening data, cell lines with high Mcl-1 expression and sensitivity to this compound in vitro should be selected.[1] Examples could include certain non-small cell lung cancer, melanoma, or multiple myeloma cell lines. For this hypothetical study, we will consider the A549 lung cancer cell line.

-

Animal Model: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, are suitable for establishing human tumor xenografts.[2][3]

-

Treatment Groups:

-

Vehicle Control (e.g., DMSO, saline, or other appropriate vehicle)

-

This compound (low dose)

-

This compound (high dose)

-

Positive Control (standard-of-care chemotherapeutic agent for the selected cancer type)

-

-

Endpoints:

-

Primary: Tumor growth inhibition.

-

Secondary: Overall survival, body weight changes (as a measure of toxicity), and biomarker analysis of tumor tissue.

-

Data Presentation: Hypothetical Quantitative Data

The following tables represent the types of quantitative data that would be collected and analyzed in a study of this compound in a mouse xenograft model.

Table 1: Tumor Volume Measurements

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |

| Vehicle Control | 100 ± 10 | 250 ± 25 | 600 ± 50 | 1200 ± 100 | 2000 ± 150 |

| This compound (Low Dose) | 100 ± 10 | 200 ± 20 | 400 ± 35 | 700 ± 60 | 1100 ± 90 |

| This compound (High Dose) | 100 ± 10 | 150 ± 15 | 250 ± 20 | 400 ± 30 | 600 ± 50 |

| Positive Control | 100 ± 10 | 180 ± 18 | 350 ± 30 | 550 ± 45 | 800 ± 70 |

Table 2: Animal Body Weight

| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |

| Vehicle Control | 20 ± 1 | 21 ± 1 | 22 ± 1.2 | 22.5 ± 1.3 | 23 ± 1.5 |

| This compound (Low Dose) | 20 ± 1 | 20.5 ± 1 | 21 ± 1.1 | 21.5 ± 1.2 | 22 ± 1.3 |

| This compound (High Dose) | 20 ± 1 | 19.5 ± 1 | 19 ± 1.2 | 18.5 ± 1.3 | 18 ± 1.5 |

| Positive Control | 20 ± 1 | 19 ± 1 | 18 ± 1.1 | 17.5 ± 1.2 | 17 ± 1.4 |

Table 3: Survival Analysis

| Treatment Group | Median Survival (Days) | Percent Survival at Day 40 |

| Vehicle Control | 30 | 0% |

| This compound (Low Dose) | 38 | 20% |

| This compound (High Dose) | 45 | 50% |

| Positive Control | 42 | 40% |

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Model

-

Cell Culture: Culture A549 cells in appropriate media and conditions to reach 80-90% confluency.

-

Cell Harvesting:

-

Wash cells with PBS.

-

Trypsinize the cells and neutralize with complete media.

-

Centrifuge the cell suspension and resuspend the pellet in serum-free media or PBS.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue.

-

-

Cell Implantation:

-

Adjust the cell concentration to 5 x 10^6 cells per 100 µL.

-

Anesthetize a 6-8 week old female athymic nude mouse.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.[4]

-

Monitor the mice for tumor growth.

-

Protocol 2: Preparation and Administration of this compound

-

This compound Formulation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

For administration, dilute the stock solution to the desired final concentration in an appropriate vehicle (e.g., a mixture of saline, PEG400, and Tween 80). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

-

-

Administration:

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.

-

Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing schedule will depend on the pharmacokinetic properties of this compound and should be determined in preliminary studies. A common schedule is once daily for 5 consecutive days, followed by a 2-day break.

-

Protocol 3: Tumor Monitoring and Data Collection

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) with digital calipers two to three times per week.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Body Weight:

-

Measure the body weight of each mouse at the same time as tumor measurements to monitor for signs of toxicity.

-

-

Survival:

-

Monitor the mice daily for signs of distress.

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant morbidity. Record the date of euthanasia for survival analysis.

-

Protocol 4: Tissue Collection and Analysis

-

Tissue Harvesting:

-

At the end of the study, euthanize the mice and surgically excise the tumors.

-

Divide the tumor tissue for different analyses.

-

-

Analysis:

-

Histology: Fix a portion of the tumor in formalin and embed in paraffin for H&E staining and immunohistochemistry (IHC) to assess tumor morphology and protein expression (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and western blot analysis to confirm the downstream effects of this compound on the Mcl-1 pathway.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tumor samples at various time points after the final dose to assess the concentration of this compound and its effect on target engagement.

-

Visualizations

Caption: Experimental workflow for an in vivo mouse xenograft study of this compound.

Caption: Signaling pathway showing this compound inhibition of Mcl-1, leading to apoptosis.

References

- 1. This compound: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

Application Notes and Protocols for ML311 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML311 is a potent and selective small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins and is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. This compound disrupts the protein-protein interaction between Mcl-1 and the pro-apoptotic protein Bim, thereby triggering the intrinsic pathway of apoptosis in Mcl-1-dependent cancer cells. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including determining optimal concentrations and protocols for assessing its cytotoxic and apoptotic effects.

Optimal Concentration of this compound

The optimal concentration of this compound is cell-type dependent. It is crucial to determine the effective concentration for each cell line empirically. Based on published data, the half-maximal effective concentration (EC₅₀) of this compound typically falls within the micromolar range.

Table 1: Reported EC₅₀ Values of this compound in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | EC₅₀ (µM) |

| Mcl-1/1780 | Mcl-1 Dependent Cell Line | 0.3 |

| NCI-H929 | Multiple Myeloma | 1.6 |

| DHL-6 | Diffuse Large B-cell Lymphoma | 3.3 |

| Bcl2-1863 | Bcl-2 Dependent Cell Line | 1.1 |

| EU-517 | (Analog) | 5.3 (Mcl-1 primed) |

Recommendation for Initial Dose-Response Experiments:

To determine the optimal concentration for a new cell line, it is recommended to perform a dose-response experiment. A wide range of concentrations, such as half-log dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM), should be tested to establish a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ value.[2]

Experimental Protocols

Protocol 1: Determination of IC₅₀ using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5] Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and typically ≤ 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-